Chemical structure of 2-Deoxycytidine-5-triphosphatetrisodiumsalt
Chemical structure of 2-Deoxycytidine-5-triphosphatetrisodiumsalt
An In-Depth Technical Guide to 2'-Deoxycytidine-5'-triphosphate Trisodium Salt (dCTP)
Introduction
2'-Deoxycytidine-5'-triphosphate (dCTP), a fundamental pyrimidine nucleoside triphosphate, serves as an essential precursor for the enzymatic synthesis of DNA. Alongside its purine and other pyrimidine counterparts (dATP, dGTP, and dTTP), dCTP forms the molecular alphabet that is transcribed and replicated by DNA polymerases. The integrity and purity of this molecule are paramount for the success of a vast array of applications in molecular biology, from routine DNA amplification to next-generation sequencing and the development of novel therapeutics.
This guide provides a comprehensive technical overview of the trisodium salt of dCTP, tailored for researchers, scientists, and drug development professionals. As a Senior Application Scientist, the focus extends beyond mere specifications to elucidate the structural significance, synthesis rationale, quality control validation, and the causality behind critical handling and application protocols.
Part 1: Core Chemical and Structural Properties
A thorough understanding of dCTP's molecular identity and physicochemical characteristics is foundational to its effective use. The trisodium salt form is commonly utilized for its stability and solubility in aqueous solutions.
Molecular Identity
The key identifiers and properties of 2'-Deoxycytidine-5'-triphosphate trisodium salt are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 2'-Deoxycytidine-5'-triphosphate trisodium salt | [1][2] |
| Common Abbreviation | dCTP | [1] |
| CAS Number | 102783-51-7 (commonly cited for di- and trisodium salts) | [1][3][4] |
| Molecular Formula | C₉H₁₃N₃O₁₃P₃Na₃ | [1] |
| Molecular Weight | 511.12 g/mol | [1][5] |
Structural Elucidation
The structure of dCTP is an elegant assembly of three distinct chemical moieties, each conferring a specific function critical to its biological role.
-
The Cytosine Base: A pyrimidine heterocycle responsible for forming three hydrogen bonds with its complementary base, guanine, in the DNA double helix. This G-C pairing is stronger than the two-hydrogen-bond A-T pairing, contributing significantly to the stability of DNA.
-
The 2'-Deoxyribose Sugar: A pentose sugar that forms the backbone of DNA. The critical feature is the absence of a hydroxyl (-OH) group at the 2' position of the sugar ring, distinguishing it from the ribose found in RNA. This lack of the reactive 2'-hydroxyl group makes DNA chemically more stable and less susceptible to alkaline hydrolysis than RNA, a crucial attribute for a molecule tasked with long-term storage of genetic information.
-
The Triphosphate Group: A chain of three phosphate units attached to the 5' carbon of the deoxyribose sugar. The bonds linking these phosphate groups, particularly the α-β and β-γ bonds, are high-energy phosphoanhydride bonds. The hydrolysis of the terminal pyrophosphate (two phosphate units) during DNA synthesis provides the energy required for DNA polymerase to form a phosphodiester bond, incorporating the remaining dCMP moiety into the growing DNA strand.[6]
Caption: Schematic of 2'-Deoxycytidine-5'-triphosphate (dCTP).
Physicochemical Characteristics
The stability and usability of dCTP are dictated by its physical and chemical properties.
| Property | Description | Source(s) |
| Appearance | A white to off-white crystalline solid or powder. Often supplied as a clear, colorless aqueous solution. | [7][8] |
| Solubility | Highly soluble in water and aqueous buffers. | [7][9] |
| Stability | Stable for ≥ 2 years when stored properly at -80°C.[9] Susceptible to hydrolysis of the phosphate chain at acidic pH or elevated temperatures. Repeated freeze-thaw cycles should be avoided. | |
| Storage Conditions | Store desiccated at -20°C for long-term use. For solutions, aliquot to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. | [3][4][10] |
Expert Insight: The primary degradation pathway for dCTP in solution is the hydrolysis of its phosphoanhydride bonds, yielding dCDP and inorganic phosphate. This process is accelerated by low pH and the presence of divalent cations. Therefore, dCTP solutions are typically prepared in a slightly alkaline buffer (pH 7.5-8.0) to ensure maximum stability during storage and use.
Part 2: Synthesis and Quality Control
Commercial dCTP is produced via robust chemical synthesis routes. Ensuring its purity is a critical, self-validating process that directly impacts experimental success.
Chemical Synthesis Overview
A reliable and efficient method for synthesizing dNTPs is the "one-pot, three-step" strategy starting from the unprotected 2'-deoxycytidine nucleoside.[11][12]
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Monophosphorylation: The starting nucleoside is first phosphorylated at the 5'-hydroxyl position. This is the most reactive hydroxyl group, allowing for selective reaction.
-
Pyrophosphate Coupling: The resulting 5'-monophosphate is then activated and reacted with an inorganic pyrophosphate salt (e.g., tributylammonium pyrophosphate). This crucial step forms the high-energy β-γ phosphoanhydride bond.
-
Hydrolysis: The reaction often produces a cyclic intermediate which is then hydrolyzed under controlled conditions to yield the final linear 5'-triphosphate product.[11] The resulting dCTP is then purified, typically by ion-exchange chromatography, and converted to its sodium salt form for stability.
Caption: One-pot synthesis workflow for dCTP.
Quality Control Protocols
The trustworthiness of any experiment using dCTP relies on its purity. The following protocols represent a self-validating system to ensure quality.
Protocol 1: Purity Assessment by Anion-Exchange HPLC
Rationale: This method separates molecules based on their net negative charge. The triphosphate group of dCTP carries a greater negative charge than its potential hydrolysis products (dCDP, dCMP) or the starting nucleoside, allowing for precise quantification of purity.
Methodology:
-
System Preparation: Use an anion-exchange HPLC column (e.g., a DNAPac PA100 column) equilibrated with a low-salt mobile phase (Buffer A: 20 mM Tris-HCl, pH 8.0).
-
Sample Preparation: Dilute the dCTP solution to an appropriate concentration (e.g., 100 µM) in Buffer A.
-
Injection & Elution: Inject 10-20 µL of the sample. Elute with a linear gradient of a high-salt mobile phase (Buffer B: 20 mM Tris-HCl, pH 8.0, 1 M NaCl) over 30 minutes.
-
Detection: Monitor the eluate using a UV detector at 271 nm (the absorbance maximum for cytosine).
-
Analysis: A high-quality dCTP preparation should exhibit a single major peak corresponding to dCTP, with purity typically exceeding 98%. Contaminant peaks (dCDP, dCMP) will elute earlier in the gradient.
Protocol 2: Functional Validation by PCR
Rationale: While HPLC confirms chemical purity, a functional assay is the definitive test of performance. This protocol verifies that the dCTP can be efficiently and accurately incorporated by a DNA polymerase to amplify a DNA target.
Methodology:
-
Reaction Setup: Prepare a standard 25 µL PCR reaction mix containing:
-
1X PCR Buffer
-
200 µM each of dATP, dGTP, dTTP, and the test dCTP
-
0.5 µM each of Forward and Reverse Primers (for a known target, e.g., a 500 bp fragment of lambda DNA)
-
10-50 ng of Template DNA
-
1.25 units of a standard Taq DNA polymerase
-
Nuclease-free water to 25 µL
-
-
Control Reaction: Set up an identical reaction using a previously validated, high-quality dCTP lot as a positive control.
-
Thermal Cycling: Perform PCR with standard cycling conditions (e.g., 30 cycles of 95°C denaturation, 55°C annealing, 72°C extension).
-
Analysis: Analyze 10 µL of the PCR product on a 1.5% agarose gel stained with an intercalating dye.
-
Validation: The test dCTP is considered functional if it produces a bright, specific band of the expected size (500 bp) with an intensity comparable to the positive control. The absence of a band or the presence of smearing would indicate inhibition or contamination.
Part 3: Biological Role and Applications
dCTP is a cornerstone reagent in molecular biology, primarily due to its indispensable role in the synthesis of DNA.[1]
The Central Role in DNA Synthesis
During DNA replication or repair, DNA polymerase catalyzes the extension of a new DNA strand. The enzyme selects the incoming dNTP (in this case, dCTP) that is complementary to the guanine residue on the template strand. Upon binding, the polymerase facilitates a nucleophilic attack from the 3'-hydroxyl group of the growing DNA chain on the α-phosphate of the dCTP. This reaction forms a new phosphodiester bond and releases pyrophosphate (PPi), providing the thermodynamic driving force for the reaction.[6]
Core Laboratory Applications
The high fidelity of this biological process is harnessed in numerous in vitro techniques.
-
Polymerase Chain Reaction (PCR): As a fundamental substrate, dCTP is essential for the exponential amplification of DNA segments. The concentration and purity of dCTP directly affect the yield, specificity, and fidelity of the amplification.[1][6][13]
-
DNA Sequencing: In both Sanger sequencing and Next-Generation Sequencing (NGS) platforms, dCTP is a required component for the polymerase-mediated synthesis of DNA strands that are subsequently analyzed to determine the sequence.[1][6]
-
cDNA Synthesis: Reverse transcriptases use dCTP, along with the other dNTPs, to synthesize a complementary DNA (cDNA) strand from an RNA template, a critical first step in gene expression analysis via RT-qPCR.[2][13]
-
DNA Labeling and Probes: dCTP is used in methods like nick translation and random priming to generate labeled DNA probes for blotting and in situ hybridization applications.[13]
Advanced Applications: Modified dCTPs
The cytosine base can be chemically modified without disrupting its ability to be incorporated by many DNA polymerases. This allows for the synthesis of functionalized DNA.
Expert Insight: Modifications are typically made at the C5 position of the pyrimidine ring, as this position projects into the major groove of the DNA double helix and does not interfere with Watson-Crick base pairing.[12][14] Linkers can be attached at this position to tether reporter molecules (e.g., fluorophores like Cy3/Cy5), affinity tags (e.g., biotin), or other functional groups. These modified dCTPs are invaluable for creating labeled probes for fluorescence in situ hybridization (FISH), microarrays, and advanced bioconjugation strategies.[14]
Part 4: Handling and Storage
The chemical lability of the triphosphate chain necessitates stringent handling and storage procedures to maintain the reagent's integrity.
-
Safe Handling: While not classified as hazardous, standard laboratory practices should be followed.[3][7][10] Wear gloves, a lab coat, and eye protection. When handling the powdered form, avoid generating dust.[4][15]
-
Solution Preparation: If starting from a solid, dissolve in a high-purity, nuclease-free buffer or water, adjusting the pH to a slightly alkaline value (7.5-8.0) for optimal stability.
-
Storage: Always store dCTP at -20°C or below.[3][4] For stock solutions (e.g., 100 mM), it is imperative to prepare smaller-volume aliquots to prevent degradation from repeated freeze-thaw cycles. For highly sensitive applications like long-range PCR or NGS library preparation, storage at -80°C is recommended to further minimize hydrolysis.[9]
Conclusion
2'-Deoxycytidine-5'-triphosphate trisodium salt is more than a simple chemical; it is a high-fidelity molecular tool that enables the exploration and manipulation of the genetic code. Its structural features—the specific hydrogen-bonding capacity of its cytosine base, the inherent stability of its deoxyribose sugar, and the stored energy in its triphosphate chain—are all critical for its function. For the researcher and developer, a deep understanding of its synthesis, quality validation, and handling requirements is not merely procedural but essential for ensuring the accuracy, reproducibility, and ultimate success of their work.
References
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MP Biomedicals. 2′-Deoxycytidine-5′-triphosphate trisodium salt, 500 mg. [Link]
-
Carl ROTH. Safety Data Sheet: 2'-deoxycytidine-5'-triphosphate, tri-sodium salt. [Link]
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Kore, A. R., Shanmugasundaram, M., Senthilvelan, A., & Srinivasan, B. (2012). Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates. Current Protocols in Nucleic Acid Chemistry, Chapter 13:Unit13.10. [Link]
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Dutson, C., Allen, E., Thompson, M. J., et al. (2021). Synthesis of polyanionic C5-modified 2'-deoxyuridine and 2'-deoxycytidine-5'-triphosphates and their properties as substrates for DNA polymerases. Molecules, 26(8), 2250. [Link]
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ResearchGate. Scheme 5.3: Synthesis of 2'-deoxycytidine-5'-triphosphate (dCTP, 5.13b). [Link]
-
Excedr. (2022). What Is dCTP? Definition & Use Cases. [Link]
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Hocek, M., & Fojta, M. (2014). Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. The Journal of Organic Chemistry, 79(21), 9914-9921. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Deoxyguanosine Triphosphate Trisodium Salt: Your Partner in Molecular Research. [Link]
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